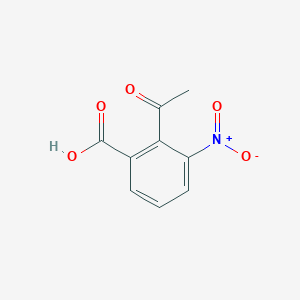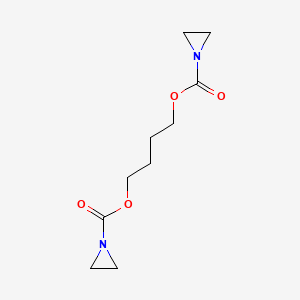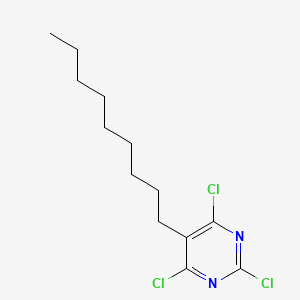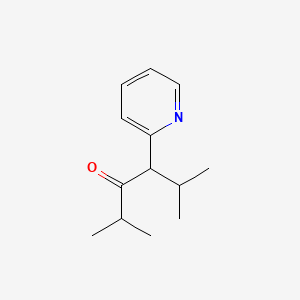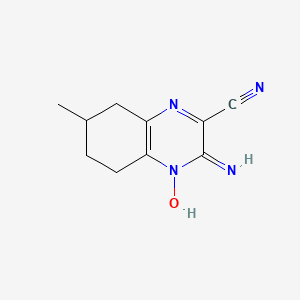
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- typically involves the amination of 4,7-dichloroquinoline with appropriate amines. One common method includes the use of o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution (SNAE), followed by treatment with different carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the quinoline structure.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various amines are used under conditions such as reflux in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
科学的研究の応用
作用機序
The mechanism of action of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- involves its interaction with various molecular targets. In antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer effects, the compound may induce apoptosis in cancer cells by targeting specific cellular pathways .
類似化合物との比較
Similar Compounds
4-Chloro-3-quinolinamine: Another quinoline derivative with similar biological activities.
7-Chloroquinoline derivatives: These compounds share structural similarities and exhibit comparable antimalarial and anticancer properties.
Uniqueness
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
CAS番号 |
31510-29-9 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC名 |
7-chloro-N-(4,4-dimethoxybutan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(8-15(19-2)20-3)18-13-6-7-17-14-9-11(16)4-5-12(13)14/h4-7,9-10,15H,8H2,1-3H3,(H,17,18) |
InChIキー |
ABOUSTDQNQDYKK-UHFFFAOYSA-N |
正規SMILES |
CC(CC(OC)OC)NC1=C2C=CC(=CC2=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
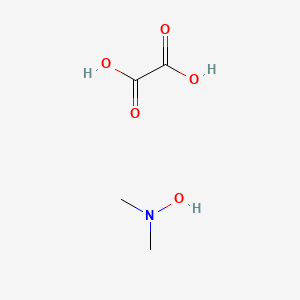

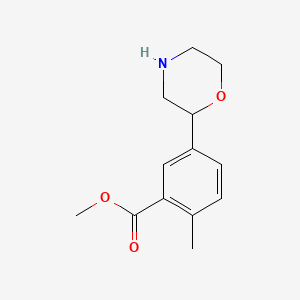
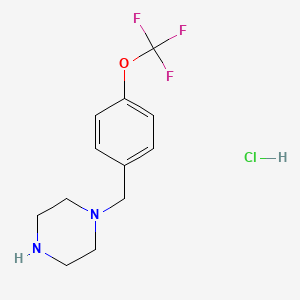
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
